[4-(2-Methylphenoxy)pyridin-2-yl]methanamine

Physicochemical profiling Medicinal chemistry Lead optimization

For medicinal chemistry programs requiring ortho-methyl substitution on 4-aryloxy-2-picolylamine scaffolds. This compound resolves the lack of characterized building blocks for SAR exploration around VEGFR-2, c-Met, and SYK inhibitor cores. • Documented logP 1.98 and Fsp3 0.154 for computational pre-filtering and lipophilicity monitoring. • Full GHS hazard classification (H302, H315, H319, H335) available, accelerating institutional procurement approval. • ≥98% purity ensures direct compatibility with SPR and NMR biophysical screening workflows.

Molecular Formula C13H14N2O
Molecular Weight 214.26
CAS No. 1249930-45-7
Cat. No. B3365616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methylphenoxy)pyridin-2-yl]methanamine
CAS1249930-45-7
Molecular FormulaC13H14N2O
Molecular Weight214.26
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC(=NC=C2)CN
InChIInChI=1S/C13H14N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,9,14H2,1H3
InChIKeyHUUGTQYBMZXOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylphenoxy)pyridin-2-yl]methanamine: Overview and Physicochemical Profile


[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 1249930-45-7) is a synthetic small-molecule building block belonging to the 4-aryloxy-2-picolylamine class, characterized by a pyridine core bearing a methanamine at the 2-position and a 2-methylphenoxy (o-tolyloxy) substituent at the 4-position . With a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol, it is commercially supplied at ≥98% purity for research and further manufacturing use . The ortho-methyl substitution on the terminal phenyl ring is the key structural feature that distinguishes it from the unsubstituted 4-phenoxy-2-pyridinemethanamine scaffold, which has been explored in kinase inhibitor programs targeting VEGFR-2, c-Met, SYK, and LOXL2 .

1
Ortho-methyl substituted building block for kinase inhibitor SAR programs targeting VEGFR-2, c-Met, SYK, or related kinases.
2
Measured lipophilicity (logP) and Fsp3 reference for lead optimization design – differentiates from unsubstituted 4-phenoxy scaffold.
3
Commercially supplied at ≥98% purity for research and further manufacturing; cold-chain storage requirement (2–8°C) confirmed.

Why Generic Substitution with Other 4-Aryloxy-2-picolylamines Is Not Supported


The 4-aryloxy-2-picolylamine scaffold is pharmacologically relevant, as derivatives have been reported as dual VEGFR-2/c-Met inhibitors and SYK inhibitors [1]. However, the specific contribution of the ortho-methyl substituent present in [4-(2-Methylphenoxy)pyridin-2-yl]methanamine to target binding, selectivity, or physicochemical properties has not been reported in a head-to-head comparative study in the publicly available literature. The ortho-methyl group alters the dihedral angle of the biaryl ether, modulates lipophilicity (measured logP = 1.98 for the title compound vs. a predicted logP of approximately 1.5 for the unsubstituted 4-phenoxy analog) , and may influence metabolic stability, but the absence of matched-pair data means that substitution with a different 4-aryloxy-2-picolylamine cannot be assumed to be functionally equivalent. Procurement decisions must therefore be guided by the specific structural requirements of the target synthesis or screening cascade.

Target Compound [4-(2-Methylphenoxy)pyridin-2-yl]methanamine
Unsubstituted 4-Phenoxy Analog Ortho-methyl alters lipophilicity (ΔlogP ≈ +0.5) and dihedral angle; no head-to-head target-binding or selectivity data reported.
Target Compound 4-aryloxy-2-picolylamine with ortho-methyl
Other 4-Aryloxy-2-picolylamines Matched-pair data absent; functional equivalence not established – lipophilicity, metabolic stability, and target engagement may shift.
Target Compound Regioisomer: 4-(2-methylphenoxy)pyridin-2-yl methanamine
(2-Phenoxypyridin-4-yl)methanamine LOXL2 Scaffold Regioisomeric configuration is critical; the target lacks reported LOXL2 activity – selection requires explicit 4-phenoxy-2-methanamine pharmacophore hypothesis.

Quantitative Differentiation vs. Closest Analog Compounds


Lipophilicity Shift vs. Unsubstituted 4-Phenoxy Scaffold

The ortho-methyl substituent on the phenoxy ring increases lipophilicity relative to the unsubstituted 4-phenoxy-2-pyridinemethanamine scaffold. The title compound has a vendor-reported logP of 1.98 , while the unsubstituted 4-phenoxy analog (CAS 849805-96-5) has an estimated logP of approximately 1.5 based on its smaller molecular surface area and absence of the methyl group. This ~0.5 log unit increase may influence membrane permeability and nonspecific protein binding in cellular assays.

Lipophilicity Shift
Class-level inference
ΔlogP ≈ +0.48
Target logP 1.98 (measured); comparator estimated ~1.5
Measurable lipophilicity increase vs. unsubstituted scaffold – may influence permeability and protein binding in cellular assays.
No head-to-head experimental logP available; vendor-reported data only.
Physicochemical profiling Medicinal chemistry Lead optimization

Molecular Complexity and Fsp3 Comparison

The Fsp3 value (fraction of sp³-hybridized carbons) is a descriptor of molecular complexity and has been correlated with clinical success rates. The title compound has a vendor-reported Fsp3 of 0.154 , which is modestly higher than the unsubstituted 4-phenoxy-2-pyridinemethanamine (Fsp3 ≈ 0.083, owing to the absence of the methyl substituent). While both values are low due to the largely aromatic scaffold, the difference reflects the contribution of the ortho-methyl group to saturation.

Molecular Complexity (Fsp3)
Class-level inference
Fsp3 = 0.154
Comparator 4-phenoxy analog ≈ 0.083; ΔFsp3 ≈ +0.071
Modest increase in saturation from ortho-methyl – relevant for fragment library triaging or lead-likeness criteria.
Calculated from molecular formula; no experimental Fsp3 determination.
Molecular complexity Drug-likeness Fragment-based drug discovery

GHS Hazard Profile Documentation

The title compound has a fully documented GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with signal word 'Warning' and pictogram GHS07 . In contrast, several closely related 4-aryloxy-2-picolylamines available from other vendors lack publicly disclosed GHS classifications, creating uncertainty for laboratory risk assessment and procurement compliance.

GHS Hazard Documentation
Cross-study comparable
Full profile: H302, H315, H319, H335; Warning
Multiple analogs lack public hazard data
Complete GHS classification reduces administrative friction for regulated lab procurement.
Based on vendor SDS comparison; always verify current documentation.
Safety assessment Laboratory procurement Risk management

Cold-Chain Storage Requirements

Vendor specifications require storage of the title compound sealed in dry conditions at 2–8°C . This cold-chain requirement distinguishes it from more ambient-stable 2-picolylamine building blocks (e.g., unsubstituted 2-pyridinemethanamine, CAS 3731-51-9, which is typically stored at room temperature) . The cold storage requirement implies a lower thermal stability threshold that must be factored into compound management workflows.

Cold-Chain Storage
Cross-study comparable
Sealed, dry, 2–8°C
Unsubstituted 2-pyridinemethanamine stored at RT
Cold storage requirement indicates lower thermal stability – factor into compound management logistics and cost.
Vendor specification; stability under actual use conditions should be verified.
Compound management Stability Inventory logistics

Regioisomeric Identity vs. LOXL2 Inhibitor Scaffolds

A structurally related regioisomer, (2-phenoxypyridin-4-yl)methanamine, has been identified as a LOXL2 inhibitor scaffold [1]. In this series, the position of the phenoxy substituent (2-position vs. 4-position on the pyridine) and the position of the methanamine (4-position vs. 2-position) are critical determinants of target engagement. The title compound bears the phenoxy at the 4-position and methanamine at the 2-position — the inverse of the LOXL2-active regioisomer — and therefore represents a distinct pharmacophoric arrangement. No LOXL2 inhibition data for the title compound have been reported, and its activity profile cannot be extrapolated from the 2-phenoxy regioisomer.

Regioisomeric Identity
Class-level inference
4-phenoxy-2-methanamine vs. 2-phenoxy-4-methanamine
LOXL2 inhibitor scaffold is the 2-phenoxy regioisomer
Target regioisomer lacks reported LOXL2 activity; cannot extrapolate from LOXL2-active regioisomer.
Select only when 4-phenoxy-2-methanamine pharmacophore is required by design hypothesis.
Regiochemistry LOXL2 inhibition Fibrosis

Recommended Procurement and Application Scenarios


Kinase Inhibitor Lead Optimization with Ortho-Methyl Fragment

When a medicinal chemistry program has established, through internal SAR, that an ortho-methyl substituent on the phenoxy ring of a 4-aryloxy-2-picolylamine scaffold improves potency, selectivity, or PK properties, this compound serves as the direct commercial source of the fragment. The documented logP of 1.98 provides a reference point for monitoring lipophilicity drift during further derivatization.

Fragment-Based Library Expansion with Known Properties

For academic or industrial fragment libraries, this compound offers a characterized entry with measured logP (1.98) and Fsp3 (0.154) , enabling computational pre-filtering and informed library design. The availability of ≥98% purity from multiple vendors ensures compatibility with biophysical screening methods (e.g., SPR, NMR) that are sensitive to impurities.

Synthesis of Patent-Exemplified Derivatives for IP Strategy

The 4-aryloxy-2-picolylamine scaffold appears in patent families covering kinase inhibitors (e.g., VEGFR-2, c-Met, SYK) . When synthesizing novel analogs for freedom-to-operate or patent filing purposes, this specific ortho-methyl building block allows exploration of substitution space around the phenoxy ring without requiring de novo construction of the biaryl ether linkage.

Regulated Lab Procurement with Full Hazard Documentation

In industrial or GLP-compliant laboratories where chemical procurement systems mandate complete hazard classification prior to purchase approval, this compound's fully documented GHS profile (H302, H315, H319, H335; Signal: Warning) enables faster approval compared to less-characterized 4-aryloxy-2-picolylamine analogs from vendors that do not publicly disclose hazard data.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Ortho-methyl lipophilicity and steric context
LogP compatibility and internal SAR alignment
Fragment-Based Library Design
Characterized molecular complexity (Fsp3) and purity
Fsp3 threshold and biophysical screening compatibility
IP Strategy Analog Synthesis
Regioisomeric and substitution integrity
Substitution pattern confirmation and patent landscape review
Regulated Lab Procurement
Full GHS hazard documentation
Hazard profile verification and compliance workflow
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